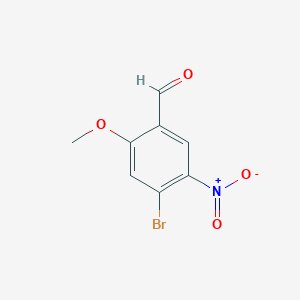
4-Bromo-2-methoxy-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups. This compound is extensively used in scientific research due to its versatile properties, making it suitable for synthesizing pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Bromo-2-methoxy-5-nitrobenzaldehyde involves the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent like nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst. Another method involves a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often heated to specific temperatures and maintained for several hours to complete the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the benzaldehyde ring.
Bromination: Addition of a bromine atom to the benzaldehyde ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of functional groups on the benzaldehyde ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzaldehydes, amines, and other functionalized aromatic compounds .
Scientific Research Applications
4-Bromo-2-methoxy-5-nitrobenzaldehyde is extensively used in scientific research for its versatile properties. It is utilized in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the development of biochemical assays and probes.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and specificity in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
2-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the nitro group.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with different positioning of the nitro group
Uniqueness
4-Bromo-2-methoxy-5-nitrobenzaldehyde is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzaldehyde ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWJZZHPOHWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728630.png)
![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)
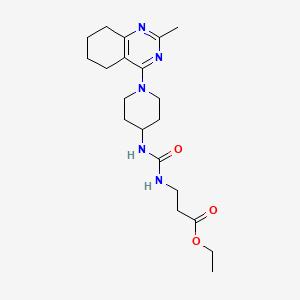

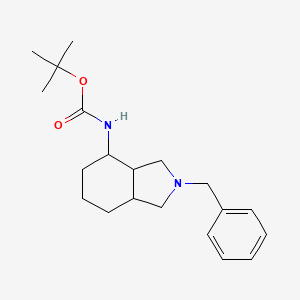
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)

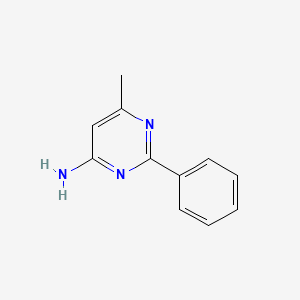
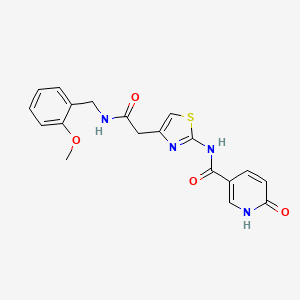
![N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2728647.png)
![4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728648.png)

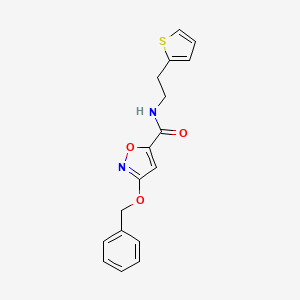
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)
